molecular formula C7H16O2 B1265572 4-Propan-2-yloxybutan-2-ol CAS No. 40091-57-4

4-Propan-2-yloxybutan-2-ol

Cat. No. B1265572
CAS RN: 40091-57-4
M. Wt: 132.2 g/mol
InChI Key: IVTACLGUUXBTMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Propan-2-yloxybutan-2-ol involves various chemical reactions, including the reaction of chloromethyl hydroxyphenyl propanones with alcohols like propan-2-ol in the presence of sodium hydrogen carbonate. This process is used to prepare a series of compounds, elucidated by spectroscopic methods such as IR, UV, and NMR spectra (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as chalcone derivatives, has been elucidated using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods provide insights into the dihedral angles, intra-molecular hydrogen bonds, and weak intermolecular interactions that stabilize the crystal structure (Salian et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-Propan-2-yloxybutan-2-ol derivatives has been explored in various studies. For instance, the dehydration of secondary alcohols like propan-2-ol catalyzed by heteropolyacids supported on different solids demonstrates the compound's participation in olefin and ether formation reactions (Hernández-Cortez et al., 2014).

Physical Properties Analysis

The physical properties, including the heat capacities and entropy of alcohols like propan-1-ol and 2-methylpropan-1-ol, have been measured using adiabatic calorimetry. These studies provide valuable data on the thermodynamic properties of compounds structurally related to 4-Propan-2-yloxybutan-2-ol (Counsell et al., 1968).

Chemical Properties Analysis

Investigations into the chemical properties of 4-Propan-2-yloxybutan-2-ol and its derivatives have shown a range of reactivities. For example, the hydrolysis of busulfan, a compound containing a similar butane diol structure, highlights the potential for intramolecular alkylation and cyclization reactions that may be relevant to understanding the chemical behavior of 4-Propan-2-yloxybutan-2-ol derivatives (Feit & Rastrup-Andersen, 1973).

Scientific Research Applications

Antimicrobial and Antiradical Activity

4-Propan-2-yloxybutan-2-ol, as part of a homologous series of compounds, has been explored for its antimicrobial and antiradical activities. Čižmáriková et al. (2020) studied its effects against various human pathogens, such as Staphylococcus aureus and Escherichia coli, and found that these compounds exhibit both antimicrobial and antioxidant properties, although these were lower compared to certain beta blockers (Čižmáriková et al., 2020).

Catalysis in Alcohol Dehydration

The use of 4-Propan-2-yloxybutan-2-ol in catalysis, particularly in the dehydration of secondary alcohols, has been examined. Hernández-Cortez et al. (2014) found that heteropolyacids supported on different solids, when used in combination with alcohols like propan-2-ol, catalyze the conversion of these alcohols to olefins and ethers, highlighting its potential in chemical synthesis (Hernández-Cortez et al., 2014).

Swelling Properties in Polymer Networks

The swelling behavior of polymer networks in the presence of linear primary alcohols, including 4-Propan-2-yloxybutan-2-ol, has been a subject of study. Bedjaoui et al. (2020) explored the interactions between these alcohols and crosslinked poly(butyl prop-2-enoate), indicating its significance in materials science, especially in understanding polymer-alcohol interactions (Bedjaoui et al., 2020).

Synthesis of Metallophthalocyanines

Acar et al. (2012) utilized 4-Propan-2-yloxybutan-2-ol in the synthesis of novel metal-free and metallophthalocyanines. These compounds have applications in materials chemistry, particularly due to their aggregation behaviors and spectroscopic properties (Acar et al., 2012).

Mechanochemistry of Pharmaceuticals

Andini et al. (2012) explored the mechanochemical properties of ibuprofen, which contains a derivative of 4-Propan-2-yloxybutan-2-ol. This study is significant in the field of pharmaceuticals, particularly in understanding the degradation pathways of drugs under mechanical stress (Andini et al., 2012).

LC-MS/MS Quantification in Pharmacokinetics

Walczak (2014) developed a method for the quantification of aminopropan-2-ol derivatives using liquid chromatography-tandem mass spectrometry. This study is crucial in pharmacokinetics, providing insights into the metabolism and distribution of drugs containing derivatives of 4-Propan-2-yloxybutan-2-ol (Walczak, 2014).

properties

IUPAC Name

4-propan-2-yloxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTACLGUUXBTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960540
Record name 4-[(Propan-2-yl)oxy]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propan-2-yloxybutan-2-ol

CAS RN

40091-57-4
Record name 2-Butanol, 4-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040091574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Propan-2-yl)oxy]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Welke, V Manfroi, M Zanus, M Lazarotto… - … of Chromatography A, 2012 - Elsevier
Wine aroma is an important characteristic and may be related to certain specific parameters, such as raw material and production process. The complexity of Merlot wine aroma was …
Number of citations: 153 www.sciencedirect.com

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